3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a pyrrolidin-3-yl group and at position 6 with a para-tolyl (p-tolyl) moiety. This structure combines a bicyclic nitrogen-rich scaffold with functional groups that influence its electronic, steric, and pharmacological properties.
Properties
Molecular Formula |
C16H17N5 |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H17N5/c1-11-2-4-12(5-3-11)14-6-7-15-18-19-16(21(15)20-14)13-8-9-17-10-13/h2-7,13,17H,8-10H2,1H3 |
InChI Key |
KANTUZROUPIWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4CCNC4)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a catalyst. This reaction is usually carried out at room temperature and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
2. Anti-inflammatory Properties
Several studies have demonstrated the anti-inflammatory effects of triazolo-pyridazines. For instance, compounds similar to 3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine have been shown to reduce inflammatory markers in preclinical models. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
3. Analgesic Effects
The analgesic properties of this compound class have been explored extensively. Research has indicated that certain derivatives exhibit pain-relieving effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without the associated gastrointestinal side effects.
Case Studies
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Comparison with Similar Triazolo[4,3-b]pyridazine Derivatives
Key Observations :
- The target compound’s pyrrolidin-3-yl group distinguishes it from derivatives with aromatic (e.g., 4-methoxyphenyl) or alkyl (e.g., propan-2-yl) substituents at position 3.
Table 2: Pharmacological Profiles of Selected Derivatives
Key Observations :
- The target compound’s pyrrolidine and p-tolyl groups may favor interactions with amine-binding pockets (e.g., in kinases or GPCRs), unlike PDE4 inhibitors (e.g., Compound 18), which rely on catechol diether motifs for selectivity .
- Compared to BRD4 inhibitors like Compound 5, the absence of an indole or benzamide linker in the target compound suggests divergent binding modes .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Property Analysis
Biological Activity
3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazolo-pyridazine core with a pyrrolidine substituent and a p-tolyl group. Its structure is pivotal in understanding its biological interactions.
Biological Activity Overview
Research indicates that compounds with a similar scaffold exhibit various biological activities, including:
- Antitumor Activity : Many triazolo derivatives have shown promise in inhibiting cancer cell proliferation.
- Kinase Inhibition : The compound may act as an inhibitor for specific kinases, which are crucial in signaling pathways related to cancer and other diseases.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Kinases : It potentially inhibits pathways involving c-Met kinase, which is implicated in tumor growth and metastasis .
- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through various pathways .
In Vitro Studies
Recent studies have evaluated the cytotoxicity of similar triazolo derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
These results indicate significant cytotoxicity, suggesting that the compound could be effective against these cancers .
Case Studies
- Antitumor Efficacy : A study on triazolo derivatives demonstrated their ability to inhibit cancer cell growth significantly. The most effective compounds showed IC50 values in the low micromolar range against multiple cancer types .
- Kinase Inhibition : Research on related compounds indicated that they could effectively inhibit c-Met kinase activity, which is critical for tumor progression . This suggests that our compound may share similar properties.
- Anti-inflammatory Effects : Various studies have reported that pyrazole derivatives exhibit anti-inflammatory activity by modulating nitric oxide production and other inflammatory mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
